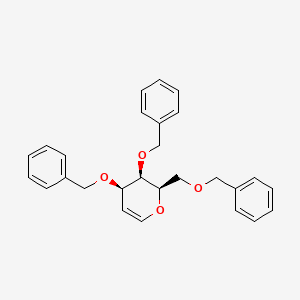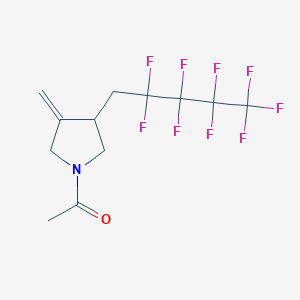
n-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine (NMFP) is a synthetic molecule that has recently been synthesized and studied for its potential applications in scientific research. It is an analogue of the natural compound pyrrolidine, and has been found to have a wide range of biochemical and physiological effects. This article will provide an overview of NMFP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for n-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine involves the reaction of 3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine with acetic anhydride in the presence of a catalyst to form the desired product.
Starting Materials
3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine, Acetic anhydride, Catalyst
Reaction
Step 1: Add 3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine to a reaction flask, Step 2: Add acetic anhydride to the reaction flask, Step 3: Add a catalyst to the reaction flask, Step 4: Heat the reaction mixture to a specific temperature and maintain it for a specific time, Step 5: Cool the reaction mixture and filter the product, Step 6: Wash the product with a suitable solvent and dry it
科学研究应用
N-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine has been studied for its potential applications in scientific research, including its use as a model compound for the study of organic chemistry, as a probe for studying enzyme-substrate interactions, and as a tool for studying the effects of fluorinated compounds on biological systems. It has also been used to study the effects of fluorinated compounds on the environment.
作用机制
N-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine has been found to interact with proteins, enzymes, and other biological molecules, due to its ability to form hydrogen bonds with these molecules. It has also been found to interact with lipids, due to its hydrophobic nature.
生化和生理效应
N-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of fatty acids, amino acids, and carbohydrates. It has also been found to inhibit the activity of enzymes involved in the synthesis of proteins and nucleic acids. In addition, n-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine has been found to have anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
N-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine has several advantages for use in lab experiments. It is easy to synthesize and is relatively inexpensive. It is also non-toxic and non-carcinogenic. However, there are some limitations to its use in lab experiments. It is not very stable in aqueous solutions, and its effects on biological systems are not fully understood.
未来方向
There are a number of potential future directions for the study of n-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine. These include further studies on its effects on biological systems, including its effects on proteins, enzymes, and other molecules. Additionally, further studies could be conducted on its effects on the environment, including its effects on the bioaccumulation of fluorinated compounds. Other potential future directions include further studies on its synthesis method, and on its use as a model compound for the study of organic chemistry. Finally, further studies could be conducted on its use as a tool for studying the effects of fluorinated compounds on biological systems.
属性
IUPAC Name |
1-[3-methylidene-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F9NO/c1-6-4-22(7(2)23)5-8(6)3-9(13,14)10(15,16)11(17,18)12(19,20)21/h8H,1,3-5H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZPILZXWJKGJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C(=C)C1)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370986 |
Source


|
| Record name | 1-[3-Methylidene-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine | |
CAS RN |
31164-13-3 |
Source


|
| Record name | 1-[3-Methylidene-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

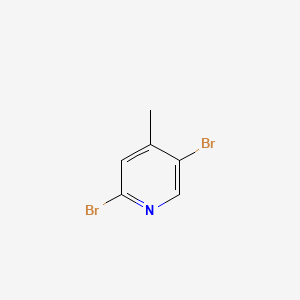
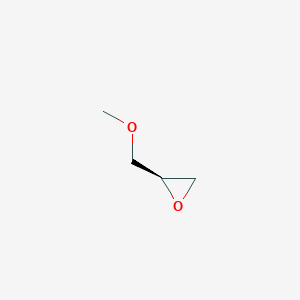
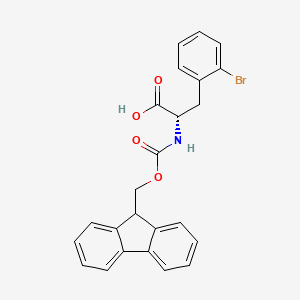
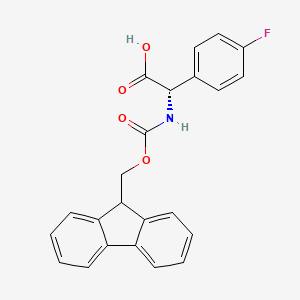
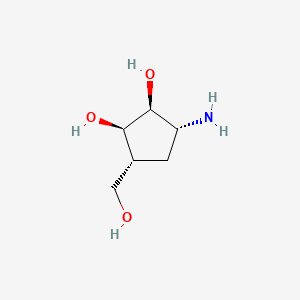
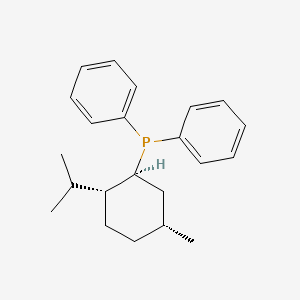
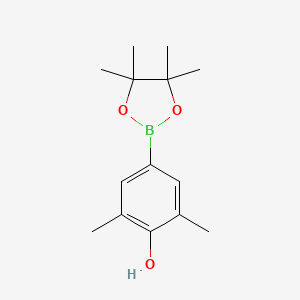
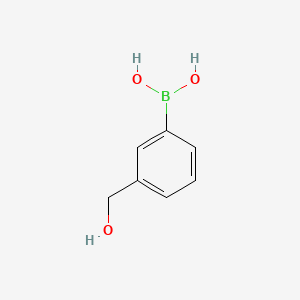
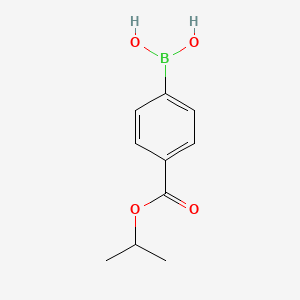



![3-Oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1301994.png)
